molecular formula C9H17ClN2O2 B1347600 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea CAS No. 56239-23-7

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea

Cat. No.: B1347600
CAS No.: 56239-23-7
M. Wt: 220.69 g/mol
InChI Key: WSBKCXOXQMPAOC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea is a synthetic urea derivative structurally related to chloroethylnitrosoureas (CENUs), a class of alkylating agents used in cancer chemotherapy. The 4-hydroxycyclohexyl moiety may influence solubility, biodistribution, and carbamoylating activity compared to non-hydroxylated analogs .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBKCXOXQMPAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954709
Record name N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-23-7, 33082-86-9, 56239-27-1
Record name NSC150045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC112470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC239721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea generally involves the reaction of an amine bearing the 4-hydroxycyclohexyl group with a 2-chloroethyl isocyanate or related isocyanate derivative. This approach allows for the formation of the urea linkage by nucleophilic attack of the amine on the isocyanate carbon, followed by stabilization to yield the substituted urea.

Alternative Synthetic Approaches

  • Mitsunobu Reaction for Cyclohexyl Substitution:
    In some related urea derivatives, the Mitsunobu reaction has been employed to introduce substituents on the cyclohexyl ring, especially when inversion of stereochemistry is required. However, for this compound, direct coupling of the amine and isocyanate is preferred to avoid dehydration side reactions.

  • Protection/Deprotection Strategies:
    When the hydroxy group is sensitive or prone to side reactions, it may be temporarily protected (e.g., as a phthaloyl derivative) during the urea formation step and deprotected afterward to yield the free hydroxy group.

Industrial and Scale-Up Considerations

  • The reaction is amenable to scale-up using continuous flow reactors to improve heat management and reaction control.
  • Solvent choice and temperature control are optimized to maximize yield and purity.
  • Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions are employed to ensure pharmaceutical-grade purity.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Value/Condition Notes
Amine starting material trans-4-Hydroxycyclohexylamine Purity > 98%
Isocyanate reagent 2-Chloroethyl isocyanate Commercially available or freshly prepared
Solvent Tetrahydrofuran (THF) or Acetonitrile Anhydrous conditions preferred
Temperature 0°C to 25°C Controlled addition at low temperature
Reaction time 12 to 24 hours Monitored by TLC or HPLC
Molar ratio (Amine:Isocyanate) 1:1 to 1.1 Slight excess of isocyanate may be used
Purification method Recrystallization or chromatography Solvent-dependent
Yield 70% to 85% Depends on scale and purity of reagents

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    The product is confirmed by NMR (¹H and ¹³C), IR spectroscopy (urea carbonyl stretch ~1650 cm⁻¹), and mass spectrometry. The presence of the 2-chloroethyl group is confirmed by characteristic chemical shifts and coupling patterns in NMR.

  • Purity Assessment:
    HPLC analysis typically shows a single major peak with purity >95%. Impurities may include unreacted amine or isocyanate and minor side products from hydrolysis or rearrangement.

  • Stability: The compound is stable under refrigerated conditions but sensitive to moisture and heat, which can lead to decomposition releasing toxic nitrogen oxides.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potential Anticancer Properties

Research indicates that 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea exhibits significant biological activity, particularly potential anticancer properties, due to its structural similarity to chemotherapeutic agents. Its mechanism of action involves forming covalent bonds with nucleophilic sites in biomolecules, which can inhibit critical biological processes. The hydroxyl group may enhance the compound's interaction with biological targets through hydrogen bonding.

Interactions with Biological Systems

Studies have shown that this compound can form covalent bonds with proteins and nucleic acids, potentially altering cellular functions. Its ability to interact with specific molecular targets makes it a subject of interest for pharmacological research to understand its therapeutic potential and mechanisms of action.

Soluble Epoxide Hydrolase Inhibitors

N,N′-disubstituted ureas having a conformationally restricted cis- or trans-1,4-cyclohexane α to the urea were prepared and tested as soluble epoxide hydrolase (sEH) inhibitors . This series of compounds showed low nanomolar to picomolar activities against recombinant human sEH .

Analogues and Derivatives

Several compounds share structural similarities with this compound:

Compound NameKey Differences
1-(2-Chloroethyl)-3-cyclohexylureaLacks the hydroxyl group, affecting reactivity
1-(2-Chloroethyl)-3-(4-methoxycyclohexyl)ureaContains a methoxy group instead of a hydroxyl
1-(2-Bromoethyl)-3-(4-hydroxycyclohexyl)ureaSubstitutes the chloroethyl group with bromoethyl
Lomustine (CCNU)A well-known chemotherapeutic agent related structurally but differing in substitution patterns

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Key Research Findings

Carbamoylation vs. Alkylation : Carbamoylating activity enhances toxicity but is dispensable for antitumor efficacy. Chlorozotocin, a glucose-linked CENU with low carbamoylation, retains therapeutic activity with reduced marrow toxicity .

Hydroxylation Trade-offs : Hydroxylated CENUs prioritize DNA strand breaks (mutagenicity) over cross-linking (therapeutic activity), limiting their clinical utility .

Repair Inhibition : Nitrosoureas with strong carbamoylating activity (e.g., CCNU) inhibit DNA repair more effectively than alkylation-focused analogs .

Biological Activity

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea is a compound that has garnered attention for its biological activities, particularly in the context of anticancer research. Its structure, characterized by a chloroethyl group and a hydroxycyclohexyl moiety, suggests potential interactions with biological macromolecules, leading to various pharmacological effects.

The biological activity of this compound primarily involves its ability to form covalent bonds with proteins, which can lead to alterations in cellular functions. Similar compounds in the chloroethyl urea class have been shown to interact with DNA, inducing cross-linking that disrupts replication and transcription processes. This mechanism is crucial for its antitumor effects, as it directly impacts cancer cell viability.

Target of Action

  • DNA Cross-linking : The chloroethyl group is known for its ability to alkylate DNA, leading to cross-linking which inhibits DNA replication and transcription.
  • Protein Interactions : The compound can also covalently modify proteins, potentially affecting their function and stability.

This compound exhibits several biochemical properties that contribute to its biological activity:

Property Description
Solubility Moderate solubility in aqueous environments, facilitating biological interactions.
Stability Relatively stable under physiological conditions but can degrade over time.
Covalent Bond Formation Capable of forming stable covalent bonds with nucleophilic sites on proteins and nucleic acids.

Biological Activity Studies

Research has indicated that this compound possesses significant biological activity, particularly in the context of cancer treatment:

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated effectiveness in inhibiting the growth of tumor cells in vitro.
  • Genotoxicity : The compound's ability to induce DNA damage has been linked to its therapeutic efficacy but also raises concerns regarding mutagenicity and carcinogenicity.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • In a comparative study of chloroethylnitrosoureas, it was found that compounds with similar structures exhibited varying degrees of antitumor activity and toxicity profiles. Notably, compounds that formed more stable DNA cross-links tended to show enhanced therapeutic effects while also presenting higher genotoxic risks .
  • Another research highlighted the compound's potential as a soluble epoxide hydrolase (sEH) inhibitor, suggesting that modifications in its structure could lead to improved selectivity and reduced side effects .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea?

The synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, chloroethyl derivatives can react with hydroxycyclohexyl isocyanates in aprotic solvents like dichloromethane or ethanol at 25–60°C . Stoichiometric ratios and pH control are critical to minimize by-products such as dimerized urea or hydrolyzed intermediates. Reaction progress is monitored via TLC or HPLC, with purification achieved via recrystallization or column chromatography.

Q. How is the molecular structure of this compound validated in research settings?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, related urea-ruthenium complexes (e.g., [RuCl₂(C₁₂H₁₈)(C₉H₁₂ClN₃O)]·CHCl₃) have been analyzed using SC-XRD, revealing bond lengths (e.g., Ru–N = 2.137 Å) and angles consistent with distorted octahedral geometry . Complementary techniques like NMR (¹H/¹³C), FT-IR (for urea C=O stretching at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) further corroborate purity and functional groups .

Q. What are the primary mechanisms of action for chloroethyl-urea derivatives in biomedical studies?

These compounds often act as alkylating agents, transferring chloroethyl groups to DNA bases (e.g., guanine N7), leading to crosslinking and apoptosis. Evidence from nitrosourea analogs (e.g., Me-CCNU) suggests metabolic activation via cytochrome P-450 enzymes generates reactive intermediates like isocyanates, which inhibit DNA repair enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the metabolic stability of chloroethyl-urea derivatives?

Discrepancies arise from variability in enzymatic activity (e.g., NADPH-cytochrome P-450 reductase) across experimental models. For example, reductive denitrosation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea produces unstable intermediates with half-lives sensitive to pH and glutathione levels . Advanced approaches include:

  • Isotope labeling (³H/¹⁴C) to track metabolite pathways.
  • Computational modeling (DFT/MD simulations) to predict degradation kinetics.
  • Comparative assays using liver microsomes from different species to assess interspecies metabolic differences .

Q. What experimental designs mitigate challenges in synthesizing metal complexes with urea ligands?

Urea ligands can exhibit variable coordination modes (monodentate vs. bidentate) depending on steric and electronic factors. For ruthenium complexes like [RuCl₂(η⁶-C₆Me₆)(urea)], key strategies include:

  • Ligand pre-functionalization : Introducing electron-withdrawing groups (e.g., pyridyl) enhances N-donor capacity .
  • Solvent optimization : Chloroform or DMF improves solubility and reduces ligand hydrolysis.
  • Crystallization control : Slow diffusion of diethyl ether into chloroform solutions yields X-ray-quality crystals .

Q. How do structural modifications of the hydroxycyclohexyl group influence bioactivity?

Substituent position and stereochemistry significantly alter pharmacokinetics. For example:

  • Axial vs. equatorial hydroxy groups : Axial conformers in cyclohexyl rings enhance lipophilicity, improving blood-brain barrier penetration in glioblastoma models .
  • Methylation : Adding a 4-methyl group (as in Me-CCNU) prolongs half-life by reducing hepatic clearance .
  • Comparative SAR studies : Analogs with bulkier substituents (e.g., tert-butyl) show reduced renal toxicity but lower antitumor efficacy .

Methodological Considerations

  • Stability testing : Use accelerated stability protocols (40°C/75% RH) with HPLC-MS to identify degradation products .
  • Crystallography : For hydrogen-bonding analysis, refine structures using SHELX or OLEX2, noting interactions like N–H⋯Cl (3.2–3.3 Å) in dimeric packing .
  • Toxicity screening : Employ Ames tests or Comet assays to evaluate genotoxicity, particularly for nitrosourea derivatives .

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